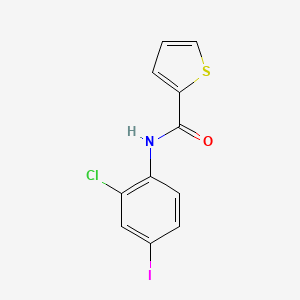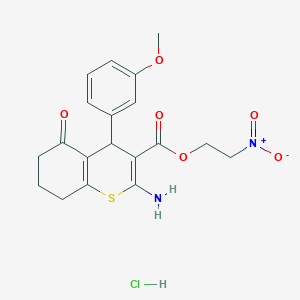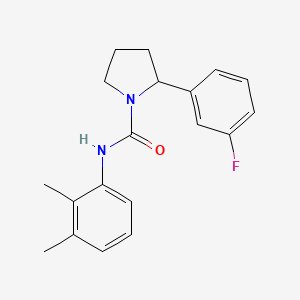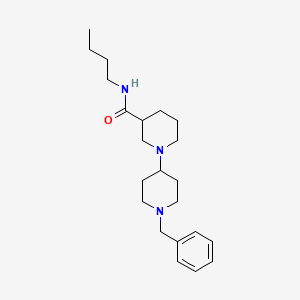
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol (DPPE) is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. DPPE is a chiral compound that exhibits both agonist and antagonist properties at different receptors. Its unique chemical structure makes it an interesting subject of study in the field of drug discovery.
作用机制
The exact mechanism of action of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol is not fully understood. It is thought to act as a partial agonist or antagonist at different receptors depending on the concentration and receptor subtype. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to its potential use as an antidepressant. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been found to decrease the release of cortisol, a stress hormone, in animal models.
实验室实验的优点和局限性
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has several advantages for use in lab experiments. It has a high affinity for specific receptors, making it useful for studying the effects of receptor activation or inhibition. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol is also relatively easy to synthesize and purify, allowing for large-scale production. However, 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol's effects can be dose-dependent and may vary depending on the receptor subtype and concentration. Additionally, 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol's effects may differ between animal models and humans, limiting its potential clinical applications.
未来方向
There are several future directions for research on 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol. One potential avenue is the development of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol analogs with improved selectivity and efficacy. Another area of research is the potential use of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol and its effects on different receptor subtypes.
合成方法
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxaldehyde and 3-chloro-1-phenyl-1-propanol followed by reductive amination with dimethylamine. The resulting product is then purified through column chromatography. This synthesis method has been optimized and can produce high yields of 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol with high purity.
科学研究应用
3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to have an effect on a variety of receptors including serotonin, dopamine, and adrenergic receptors. 3-(dimethylamino)-1-phenyl-1-(3-pyridinyl)-1-propanol has been found to have analgesic, anxiolytic, and antipsychotic properties in animal models.
属性
IUPAC Name |
3-(dimethylamino)-1-phenyl-1-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-10-16(19,14-7-4-3-5-8-14)15-9-6-11-17-13-15/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAPAGFKJYVVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-phenyl-1-pyridin-3-ylpropan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B6137324.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6137357.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)
![methyl 2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6137383.png)
